molecular formula C22H19N5O2S B2524694 N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 877634-33-8

N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2524694
CAS RN: 877634-33-8
M. Wt: 417.49
InChI Key: UYNDWGUHYZMHHW-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyridazines, which are organic compounds containing a pyridazine ring substituted by a phenyl group .


Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The specific molecular structure of “N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is not available in the retrieved information.

Scientific Research Applications

Scientific Research Applications of 1,2,4-Triazole Derivatives

Biological Activities and Synthesis 1,2,4-Triazole derivatives are notable for their wide range of biological activities. Recent studies have highlighted their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds demonstrate significant potential in the search for new therapeutic agents due to their structural versatility and efficacy in various biological models. The synthesis of these derivatives often explores novel chemical pathways, contributing to the advancement of organic chemistry and medicinal chemistry (Ohloblina, 2022).

Reactivity and Pharmacological Activity The reactivity of 1,2,4-triazole-3-thione derivatives, a class related to the compound , has been the subject of detailed study. These compounds exhibit high levels of antioxidant and antiradical activity, suggesting potential for therapeutic use in conditions involving oxidative stress. Some derivatives have been compared to biogenic amino acids, highlighting their biological significance and potential for drug development (Kaplaushenko, 2019).

Antibacterial Applications 1,2,4-Triazole-containing hybrids have shown promising antibacterial activity against Staphylococcus aureus, including drug-resistant strains. These compounds act as potent inhibitors of essential bacterial enzymes, suggesting their potential in addressing the challenge of antibiotic resistance. The structural diversity of 1,2,4-triazoles enables the development of compounds with dual or multiple mechanisms of action, offering a strategic advantage in the design of new antibacterial agents (Li & Zhang, 2021).

Physico-Chemical Properties and Applications The exploration of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole underscores the importance of this chemical class beyond pharmacology. These derivatives find applications in diverse fields such as materials science, agriculture, and corrosion inhibition, demonstrating the broad utility of 1,2,4-triazole compounds. The ongoing research into their synthesis and properties continues to open new avenues for their application across various industries (Parchenko, 2019).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-14-6-8-16(9-7-14)19-10-11-20-24-25-22(27(20)26-19)30-13-21(29)23-18-5-3-4-17(12-18)15(2)28/h3-12H,13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNDWGUHYZMHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

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